molecular formula C5H2Cl3NO2S B1465921 2,4-Dichloropyridine-3-sulfonyl chloride CAS No. 733047-84-2

2,4-Dichloropyridine-3-sulfonyl chloride

Cat. No. B1465921
CAS RN: 733047-84-2
M. Wt: 246.5 g/mol
InChI Key: YGYLCSUIGQQRBL-UHFFFAOYSA-N
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Description

2,4-Dichloropyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 733047-84-2 . It has a molecular weight of 246.5 and its IUPAC name is 2,4-dichloro-3-pyridinesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyridine-3-sulfonyl chloride is represented by the InChI code: 1S/C5H2Cl3NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,4-Dichloropyridine-3-sulfonyl chloride is utilized in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals due to their biological activity . The sulfonyl chloride group is particularly reactive, making it an excellent intermediate for further chemical transformations.

Agricultural Chemicals

In agriculture, this compound serves as an intermediate in the synthesis of herbicides and plant growth regulators . Its reactivity allows for the creation of compounds that can selectively target and control weed growth, contributing to more efficient crop production.

Material Science

The reactivity of 2,4-Dichloropyridine-3-sulfonyl chloride is harnessed in material science to create advanced materials with specific properties . It can be used to modify surfaces or create new polymers with desired characteristics.

Industrial Applications

This chemical is used in various industrial applications, including the synthesis of dyes, pigments, and other specialty chemicals . Its ability to undergo multiple reactions makes it a versatile building block in industrial chemistry.

Chemical Synthesis

2,4-Dichloropyridine-3-sulfonyl chloride is a valuable reagent in chemical synthesis. It is used to introduce sulfonyl groups into organic molecules, which can significantly alter their chemical properties and reactivity . This is particularly useful in the synthesis of complex organic molecules.

Chromatography Research

In analytical chemistry, particularly chromatography, this compound can be used to develop new methods for the separation of complex mixtures . Its unique properties may help in improving the resolution and sensitivity of chromatographic techniques.

Analytical Applications

The compound finds use in analytical applications where it may act as a standard or a reagent in the development of analytical methods . Its well-defined structure and reactivity make it suitable for use in various analytical procedures.

Pharmaceutical Research

In pharmaceutical research, 2,4-Dichloropyridine-3-sulfonyl chloride is used as an intermediate in the synthesis of a wide range of pharmacologically active molecules . Its incorporation into drug molecules can enhance their efficacy, stability, or bioavailability.

Safety and Hazards

The safety data sheet for a similar compound, Chloropyridine-3-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . Contact with water liberates toxic gas . It’s important to handle such compounds with appropriate safety measures.

Mechanism of Action

Target of Action

2,4-Dichloropyridine-3-sulfonyl chloride is a chemical compound that is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides . The primary targets of this compound are substituted 3-aminopyridines . These aminopyridines are diazotized and the diazo groups are subsequently substituted with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides .

Mode of Action

The compound interacts with its targets through a process of diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups . This results in the formation of the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .

Biochemical Pathways

The biochemical pathway involved in the action of 2,4-Dichloropyridine-3-sulfonyl chloride is the synthesis of pyridine-3-sulfonyl chlorides . These synthesized pyridine-3-sulfonyl chlorides can be converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids and amides serve as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Result of Action

The result of the action of 2,4-Dichloropyridine-3-sulfonyl chloride is the formation of pyridine-3-sulfonyl chlorides . These can be further converted to pyridine-3-sulfonic acids and -sulfonyl amides , which are compounds of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Action Environment

The action of 2,4-Dichloropyridine-3-sulfonyl chloride is influenced by several environmental factors. The temperature and the presence of a catalyst (anhydrous copper sulfate) are critical for the substitution process . The exact temperature range and the use of the catalyst are optimized to achieve the best results .

properties

IUPAC Name

2,4-dichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYLCSUIGQQRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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